7,7'-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) involves a multi-step process:
Stage 1: Formaldehyde reacts with 7,13-diaza-4,10,16-trithia-1-oxacyclooctadecane in methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane or Jones reagent.
Reduction: Reduction reactions can be carried out using hydride reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of hydroquinoline derivatives.
Scientific Research Applications
7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the presence of sulfur and nitrogen atoms in the structure allows for coordination with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diylbis(methylene)]bis-8-quinolinol
- 1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane
Uniqueness
7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) is unique due to its specific combination of quinoline, sulfur, and nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
343372-30-5 |
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Molecular Formula |
C30H34Cl2N4O3S3 |
Molecular Weight |
665.7 g/mol |
IUPAC Name |
5-chloro-7-[13-(5-chloro-8-hydroxyquinolin-7-yl)-1-oxa-4,10,16-trithia-7,13-diazacyclooctadec-7-yl]quinolin-8-ol |
InChI |
InChI=1S/C30H34Cl2N4O3S3/c31-23-19-25(29(37)27-21(23)3-1-5-33-27)35-7-13-40-14-8-36(10-16-42-18-12-39-11-17-41-15-9-35)26-20-24(32)22-4-2-6-34-28(22)30(26)38/h1-6,19-20,37-38H,7-18H2 |
InChI Key |
MQWXLOGEPPWVQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN(CCSCCOCCSCCN1C2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC(=C5C=CC=NC5=C4O)Cl |
Origin of Product |
United States |
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